molecular formula C9H8F3IN2 B13125239 2-(Azetidin-3-yl)-3-iodo-5-(trifluoromethyl)pyridine

2-(Azetidin-3-yl)-3-iodo-5-(trifluoromethyl)pyridine

Cat. No.: B13125239
M. Wt: 328.07 g/mol
InChI Key: SBDBGYZIKCXFSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-3-yl)-3-iodo-5-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with an azetidine group, an iodine atom, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a Suzuki–Miyaura cross-coupling reaction, where a brominated pyrazole–azetidine hybrid is reacted with boronic acids . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-3-iodo-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The azetidine ring can be oxidized or reduced, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura cross-coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-3-iodo-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The iodine atom can also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-yl)-3-iodo-5-(trifluoromethyl)pyridine is unique due to the presence of the iodine atom, which can participate in specific interactions, such as halogen bonding, that are not possible with fluorine or chlorine. This can lead to different biological activities and applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C9H8F3IN2

Molecular Weight

328.07 g/mol

IUPAC Name

2-(azetidin-3-yl)-3-iodo-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C9H8F3IN2/c10-9(11,12)6-1-7(13)8(15-4-6)5-2-14-3-5/h1,4-5,14H,2-3H2

InChI Key

SBDBGYZIKCXFSZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=C(C=C(C=N2)C(F)(F)F)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.